molecular formula C16H15Cl2NO2 B5516820 N-(2,4-dichlorophenyl)-2-(3,4-dimethylphenoxy)acetamide

N-(2,4-dichlorophenyl)-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B5516820
M. Wt: 324.2 g/mol
InChI Key: GYPLCXVUSVDMPA-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-(3,4-dimethylphenoxy)acetamide is a useful research compound. Its molecular formula is C16H15Cl2NO2 and its molecular weight is 324.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.0479841 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential as Pesticides

A significant area of research on derivatives of N-(2,4-dichlorophenyl)-2-(3,4-dimethylphenoxy)acetamide has been their potential application as pesticides. Studies have characterized new derivatives through X-ray powder diffraction, highlighting their promise in this field due to their structural properties and effectiveness against various pests (Olszewska, Tarasiuk, & Pikus, 2009; Olszewska, Tarasiuk, & Pikus, 2011). These derivatives have been identified as potential pesticides through their structural analysis, offering a basis for developing new pesticide compounds.

Structural Analysis and Properties

The structural analysis of these compounds provides insights into their molecular geometry, crystal structure, and potential for forming hydrogen bonds, which are crucial for understanding their chemical behavior and potential applications. Studies have determined the crystal structures of various derivatives, revealing their molecular conformation and interactions, such as hydrogen bonding, that may influence their activity as pesticides or in other applications (Gowda, Svoboda, & Fuess, 2007; Gowda, Svoboda, Foro, Paulus, & Fuess, 2009).

Molecular Docking and Anticancer Activity

Research into the synthesis, structure, and molecular docking analysis of derivatives has also been conducted, with findings indicating potential anticancer activity. Such studies involve the synthesis of specific derivatives followed by structural elucidation and in silico modeling to target specific receptors, suggesting a possible role in cancer treatment (Sharma et al., 2018).

Environmental and Health Implications

Beyond pesticide applications, there's also research on the environmental and health implications of chloroacetamide compounds, including their effects on biological systems and potential toxicological profiles. For instance, studies have looked into the inhibition of fatty acid synthesis by chloroacetamide herbicides, providing a foundation for understanding their impact on non-target organisms (Weisshaar & Böger, 1989).

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(3,4-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-10-3-5-13(7-11(10)2)21-9-16(20)19-15-6-4-12(17)8-14(15)18/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPLCXVUSVDMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.